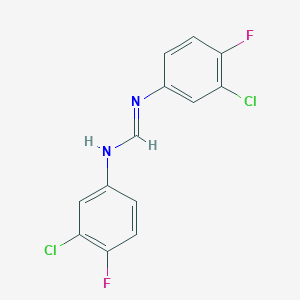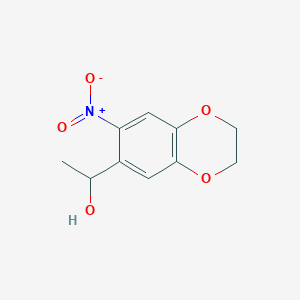![molecular formula C22H25N3O4 B3943785 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide
Overview
Description
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide, also known as Boc-Lys(Boc)-Phe-ABZ-Morpholinyl, is a chemical compound used in scientific research. It is a substrate for proteases and is commonly used as a fluorogenic substrate for the detection of protease activity.
Mechanism of Action
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl is a fluorogenic substrate for proteases. When it is cleaved by a protease, it releases a fluorescent product that can be detected using a fluorescence spectrophotometer. The rate of fluorescence is proportional to the protease activity.
Biochemical and Physiological Effects:
This compound(Boc)-Phe-ABZ-Morpholinyl does not have any known biochemical or physiological effects. It is used solely as a substrate for proteases and does not interact with any other molecules or systems in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl in lab experiments are its high sensitivity and specificity for proteases. It is also relatively easy to use and can be used in a variety of assays. The limitations of using this compound(Boc)-Phe-ABZ-Morpholinyl include its cost and the need for specialized equipment to detect fluorescence.
Future Directions
For the use of 2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl include the development of new protease inhibitors and the study of protease regulation in various diseases. The compound could also be used in the development of new diagnostic tests for protease-related diseases. Additionally, the use of this compound(Boc)-Phe-ABZ-Morpholinyl could be expanded to include the study of proteases in non-biological systems, such as industrial processes.
Scientific Research Applications
2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide(Boc)-Phe-ABZ-Morpholinyl is widely used in scientific research as a substrate for proteases. It is commonly used in enzyme assays to detect protease activity. The compound is also used in the development of protease inhibitors and for the study of protease regulation.
properties
IUPAC Name |
2-benzamido-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-18(22(28)25-12-14-29-15-13-25)23-21(27)17-10-6-7-11-19(17)24-20(26)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMKFMHLKALJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)
![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3943735.png)


![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)


![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)